Cas no 57400-89-2 (4-(3-aminopropyl)phenol)

4-(3-aminopropyl)phenol structure
4-(3-aminopropyl)phenol structure
商品名:4-(3-aminopropyl)phenol
CAS番号:57400-89-2
MF:C9H14NO+
メガワット:152.21356
MDL:MFCD00870507
CID:370625
PubChem ID:4574248

4-(3-aminopropyl)phenol 化学的及び物理的性質

名前と識別子

    • Phenol,4-(3-aminopropyl)-
    • 4-(3-AMINOPROPYL)PHENOL
    • 3-(4-hydroxyphenyl)propanamine
    • 3-(4-hydroxyphenyl)propylamine
    • 3-(p-hydroxyphenyl)propylamine
    • 4-(3-Aminopropyl)phenol HCl
    • Homotyramine
    • P-(3-aminopropyl)phenol
    • RARECHEM AL BW 0377
    • AB07598
    • SCHEMBL9197829
    • A831429
    • 2,3-DIPHOSPHOGLYCERICACID,PENTACYCLOHEXYLAMMONIUMSALT
    • EN300-146388
    • SCHEMBL188244
    • F77991
    • CS-0029785
    • AKOS000280400
    • AEMHLIHHQUOOGP-UHFFFAOYSA-N
    • CHEMBL4591131
    • 57400-89-2
    • 4-hydroxyphenylpropylamine
    • FT-0692310
    • MFCD00870507
    • 4-(3-aminopropyl)phenol
    • MDL: MFCD00870507
    • インチ: InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2
    • InChIKey: AEMHLIHHQUOOGP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1CCCN)O

計算された属性

  • せいみつぶんしりょう: 151.10000
  • どういたいしつりょう: 151.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 97.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.073
  • ふってん: 288.4°Cat760mmHg
  • フラッシュポイント: 128.2°C
  • 屈折率: 1.564
  • PSA: 46.25000
  • LogP: 1.98380

4-(3-aminopropyl)phenol セキュリティ情報

4-(3-aminopropyl)phenol 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(3-aminopropyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D483062-5g
4-(3-AMINOPROPYL)PHENOL
57400-89-2 95%
5g
$1995 2022-10-24
Enamine
EN300-146388-0.1g
4-(3-aminopropyl)phenol
57400-89-2
0.1g
$1091.0 2023-02-15
Enamine
EN300-146388-0.25g
4-(3-aminopropyl)phenol
57400-89-2
0.25g
$1141.0 2023-02-15
Enamine
EN300-146388-10.0g
4-(3-aminopropyl)phenol
57400-89-2
10.0g
$2738.0 2023-02-15
Enamine
EN300-146388-1.0g
4-(3-aminopropyl)phenol
57400-89-2
1g
$0.0 2023-06-08
Enamine
EN300-146388-0.05g
4-(3-aminopropyl)phenol
57400-89-2
0.05g
$1042.0 2023-02-15
eNovation Chemicals LLC
D483062-1g
4-(3-AMINOPROPYL)PHENOL
57400-89-2 95%
1g
$1295 2022-10-24
abcr
AB154446-1 g
4-(3-Aminopropyl)phenol; .
57400-89-2
1g
€469.50 2023-05-08
Enamine
EN300-146388-500mg
4-(3-aminopropyl)phenol
57400-89-2
500mg
$1191.0 2023-09-29
Enamine
EN300-146388-5000mg
4-(3-aminopropyl)phenol
57400-89-2
5000mg
$1906.0 2023-09-29

4-(3-aminopropyl)phenol 関連文献

4-(3-aminopropyl)phenolに関する追加情報

Chemical Profile of 4-(3-aminopropyl)phenol (CAS No. 57400-89-2)

4-(3-aminopropyl)phenol, identified by its Chemical Abstracts Service (CAS) number 57400-89-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This aromatic amine derivative features a phenolic hydroxyl group attached to a propyl chain terminated with an amino group, imparting unique reactivity and functional properties that make it valuable in various chemical applications.

The molecular structure of 4-(3-aminopropyl)phenol consists of a benzene ring substituted at the para position with an amine-propyl side chain and a hydroxyl group at the ortho position relative to the amine substitution. This configuration allows for multiple reactive sites, enabling its use as an intermediate in the synthesis of more complex molecules. The compound exhibits both basic and acidic properties, depending on the reaction conditions, which are harnessed in pharmaceutical and agrochemical applications.

In recent years, 4-(3-aminopropyl)phenol has garnered attention for its potential in medicinal chemistry. Its structural motif is reminiscent of natural products and bioactive scaffolds, making it a promising candidate for drug discovery programs. Researchers have explored its utility in the development of antimicrobial agents, where the phenolic and amino groups contribute to interactions with biological targets. For instance, studies have demonstrated its efficacy against certain bacterial strains by disrupting essential metabolic pathways.

One of the most compelling aspects of 4-(3-aminopropyl)phenol is its role as a precursor in the synthesis of biologically active heterocycles. By serving as a building block, it enables the construction of complex molecules with enhanced pharmacological properties. Recent advances in catalytic methods have further optimized its incorporation into target structures, improving yield and selectivity. These developments are particularly relevant in the context of next-generation therapeutics, where structural diversity is key to overcoming resistance mechanisms.

The compound’s versatility extends to material science applications as well. Its ability to form stable complexes with metals has been exploited in the development of novel catalysts and coordination polymers. Such materials are increasingly important in industrial processes and environmental remediation efforts. For example, metal complexes derived from 4-(3-aminopropyl)phenol have shown promise in catalyzing oxidation reactions under mild conditions, aligning with green chemistry principles.

From a synthetic chemistry perspective, 4-(3-aminopropyl)phenol offers an intriguing scaffold for exploring novel reaction pathways. Its reactivity allows for modifications at multiple positions, enabling chemists to tailor properties such as solubility, stability, and bioavailability. This adaptability is particularly valuable in medicinal chemistry pipelines, where rapid iteration and optimization are essential for identifying lead compounds.

The pharmacological potential of 4-(3-aminopropyl)phenol has been further investigated through computational modeling and high-throughput screening initiatives. These approaches have identified derivatives with enhanced binding affinity to therapeutic targets, including enzymes and receptors implicated in neurological disorders. Such findings underscore the compound’s significance as a pharmacophore and highlight its relevance to ongoing drug discovery efforts.

In conclusion, 4-(3-aminopropyl)phenol (CAS No. 57400-89-2) represents a multifaceted compound with broad utility across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse applications, from antimicrobial agents to advanced catalytic systems. As research continues to uncover new methodologies for leveraging its reactivity, this compound is poised to remain a cornerstone of innovation in chemical sciences.

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Amadis Chemical Company Limited
(CAS:57400-89-2)4-(3-aminopropyl)phenol
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